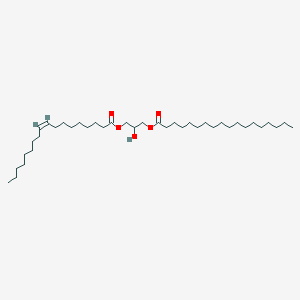

3-Stearo-1-olein

Description

Properties

IUPAC Name |

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,37,40H,3-16,18,20-36H2,1-2H3/b19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPIJHXZZCPSGV-ZPHPHTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Stearoyl-1-olein and Related Triacylglycerols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The user's query "3-Stearo-1-olein" is structurally ambiguous. In standard lipid nomenclature, this could refer to 1-oleoyl-3-stearoyl-glycerol, a diacylglycerol, or a triacylglycerol where the second acyl group is unspecified. Given the common interest in triacylglycerols (TAGs) in research and drug development, this guide will focus on the physicochemical properties of several representative TAGs containing stearoyl and oleoyl moieties. Specifically, we will examine:

-

1,3-Distearoyl-2-oleoylglycerol (SOS)

-

1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (POS)

-

1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (SOL)

These compounds are significant components of various natural fats and oils and serve as important models for understanding lipid behavior in biological and pharmaceutical systems.

Physicochemical Properties

The physicochemical properties of these triacylglycerols are summarized in the tables below. These properties are crucial for understanding their behavior in various applications, from formulation development to their role in biological membranes and metabolic pathways.

| Property | 1,3-Distearoyl-2-oleoylglycerol (SOS) | 1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol (POS) | 1-Stearoyl-2-oleoyl-3-linoleoyl-rac-glycerol (SOL) |

| Molecular Formula | C₅₇H₁₀₈O₆[1] | C₅₅H₁₀₄O₆[2] | C₅₇H₁₀₄O₆[3] |

| Molecular Weight | 889.5 g/mol [1] | 861.4 g/mol [2] | 885.4 g/mol [3] |

| Physical State | Solid at room temperature[4][5] | Solid at room temperature | Solid at room temperature |

| Melting Point | The β'-3 polymorph melts at approximately 36.5 °C, while the β₁-3 polymorph melts at around 43.0 °C[6]. | Not explicitly found for the pure compound. As a major component of cocoa butter, it contributes to its melting profile around body temperature. | Not explicitly found. |

| Boiling Point | Not available | 800.3°C at 760 mmHg[7] | Not available |

| Density | Not available | 0.915 g/cm³[7] | 0.9044 g/cm³[8][9] |

| Refractive Index | Not available | 1.469[10] | 1.4661 at 589nm[8][9] |

| Solubility | Soluble in chloroform (10 mg/ml)[1]. | Slightly soluble in chloroform and methanol[2]. | Slightly soluble in chloroform. Soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml). Soluble in a 1:1 solution of Ethanol:PBS (pH 7.2) at 0.5 mg/ml[3]. |

Experimental Protocols

The determination of the physicochemical properties of triacylglycerols involves a range of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 10-15 mg of the triacylglycerol sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points and enthalpies of fusion.

-

Thermal Program:

-

Heat the sample to 80°C and hold for 5 minutes to erase any crystal memory.

-

Cool the sample at a controlled rate (e.g., 10°C/min) to -50°C and hold for 5 minutes to ensure complete crystallization.

-

Heat the sample from -50°C to 80°C at a controlled rate (e.g., 10°C/min) to obtain the melting curve.

-

-

Data Analysis: The melting point is determined from the resulting DSC thermogram. It can be reported as the onset temperature, the peak temperature, or the temperature at which the melting process is complete[11][12]. The melting range of a fat containing 1,2-distearoyl-3-oleoylglycerol (SSO) has been reported as 16.83–34.28 °C[13].

Structural Characterization by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for the structural elucidation of triacylglycerols, providing information on the types and distribution of fatty acids.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the triacylglycerol sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the ¹H-NMR spectrum at a constant temperature (e.g., 25°C).

-

-

Data Acquisition: Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis:

-

The signals of the terminal methyl group of linolenic acid are shifted downfield compared to other fatty acids, allowing for its quantification[14].

-

The integration of signals from allylic and bis-allylic protons can be used to quantify oleic and linoleic acids[14].

-

The multiplet around δH 5.24 corresponds to the single proton at the sn-2 position of the glycerol backbone[15].

-

Signals around δH 5.32 are attributed to the vinyl protons (CH=CH) of unsaturated fatty acids[15].

-

The terminal methyl groups of the fatty acid chains typically resonate around δH 0.86[15].

-

Analysis by Mass Spectrometry

Mass spectrometry (MS) is a sensitive technique for the analysis of triacylglycerols, enabling the determination of their molecular weight and fatty acid composition.

Protocol (Flow Injection Analysis - Tandem Mass Spectrometry):

-

Sample Preparation:

-

Perform a lipid extraction from the sample matrix using a suitable method (e.g., a biphasic separation with methyl-tert-butyl ether (MTBE), methanol, and water)[16].

-

Reconstitute the dried lipid extract in a solvent compatible with the MS system (e.g., 1:1 dichloromethane:methanol with 10 mM ammonium acetate)[16].

-

-

Instrumentation:

-

Utilize a triple quadrupole mass spectrometer coupled with a flow injection analysis (FIA) system[17].

-

-

MS Method:

-

Data Analysis: The MRM transitions allow for the identification and quantification of the fatty acids present in the triacylglycerol molecules[19].

Signaling Pathways and Workflows

De Novo Triacylglycerol Biosynthesis

Triacylglycerols are synthesized de novo from fatty acids and a glycerol backbone through a series of enzymatic reactions primarily occurring in the endoplasmic reticulum. This pathway is crucial for energy storage and is a key area of study in metabolic diseases.

Caption: The Kennedy pathway for de novo triacylglycerol synthesis.

Pathway Description: The primary pathway for de novo triacylglycerol synthesis is the Kennedy pathway[20]. It begins with glycerol-3-phosphate, which is sequentially acylated by two different acyl-CoA molecules. The first acylation is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid. The second acylation is catalyzed by lysophosphatidic acid acyltransferase (LPAAT) to produce phosphatidic acid. The phosphate group is then removed by phosphatidic acid phosphatase (PAP) to yield diacylglycerol. Finally, diacylglycerol is acylated by a third acyl-CoA molecule in a reaction catalyzed by diacylglycerol acyltransferase (DGAT) to form the triacylglycerol[20][21].

Experimental Workflow for Triacylglycerol Analysis

A typical workflow for the comprehensive analysis of triacylglycerols from a biological sample involves extraction, separation, and identification.

Caption: A generalized workflow for the analysis of triacylglycerols.

Workflow Description: The analysis of triacylglycerols from a biological matrix typically starts with the extraction of total lipids using established methods like the Folch or Bligh-Dyer procedures. The extracted lipids are then often separated based on their polarity and molecular weight using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The separated triacylglycerols are subsequently introduced into a mass spectrometer for detection and structural characterization. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a common method for this purpose. Finally, the acquired data is processed to identify and quantify the individual triacylglycerol species present in the sample.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 1,3-Distearoyl-2-oleoylglycerol | C57H108O6 | CID 13183956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. Heterogeneous Nucleation of 1,3-Distearoyl-2-oleoylglycerol on Tristearin Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS#:2190-27-4 | 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol | Chemsrc [chemsrc.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. 1-LINOLEOYL-2-OLEOYL-3-STEAROYL-RAC-GLYCEROL | 135092-48-7 [chemicalbook.com]

- 10. CAS#:2190-28-5 | 1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol | Chemsrc [chemsrc.com]

- 11. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 12. researchgate.net [researchgate.net]

- 13. Melting, Crystallization, and In Vitro Digestion Properties of Fats Containing Stearoyl-Rich Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. article.sapub.org [article.sapub.org]

- 16. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

- 18. lcms.cz [lcms.cz]

- 19. lcms.cz [lcms.cz]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. aocs.org [aocs.org]

An In-Depth Technical Guide to 1-Stearoyl-3-oleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-stearoyl-3-oleoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in various scientific and industrial fields. Due to the ambiguity of the term "3-Stearo-1-olein," this document focuses on the well-characterized and commercially available 1-stearoyl-3-oleoyl-rac-glycerol (CAS 18266-27-8), which is a prime candidate for this nomenclature. This guide covers its chemical structure, physical properties, relevant signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Formula

1-Stearoyl-3-oleoyl-rac-glycerol is a diacylglycerol composed of a glycerol backbone esterified with stearic acid at the sn-1 position and oleic acid at the sn-3 position. The "rac-" prefix indicates a racemic mixture of the two possible enantiomers.

Chemical Formula: C₃₉H₇₄O₅[1]

Molecular Weight: 623.0 g/mol [1]

Synonyms: DG(18:0/0:0/18:1), 1-Stearin-3-Olein[1]

Structure:

Physicochemical Properties

A summary of the key quantitative data for 1-stearoyl-3-oleoyl-rac-glycerol is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃₉H₇₄O₅ | [1] |

| Molecular Weight | 623.0 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 10 mg/ml | [1] |

| Ethanol: 10 mg/ml | [1] | |

| Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [1] |

Diacylglycerol Signaling Pathway

Diacylglycerols, such as 1-stearoyl-3-oleoyl-rac-glycerol, are critical second messengers in various cellular signaling cascades. One of the most prominent pathways involves the activation of Protein Kinase C (PKC). This pathway is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), generating DAG and inositol trisphosphate (IP₃). DAG then recruits and activates PKC at the cell membrane, leading to the phosphorylation of downstream target proteins and a cascade of cellular responses.

Caption: Diacylglycerol signaling pathway illustrating the activation of Protein Kinase C.

Experimental Protocols

Enzymatic Synthesis of 1-Stearoyl-3-oleoyl-rac-glycerol

This protocol is adapted from general methods for the enzymatic synthesis of 1,3-diacylglycerols.

Materials:

-

Glycerol (≥99% purity)

-

Stearic Acid (≥98% purity)

-

Oleic Acid (≥98% purity)

-

Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

-

Solvent-free reaction system or a suitable organic solvent (e.g., hexane)

-

Vacuum pump

-

Reaction vessel with temperature and stirring control

Procedure:

-

Reactant Preparation: In the reaction vessel, combine glycerol, stearic acid, and oleic acid. For the synthesis of 1-stearoyl-3-oleoyl-rac-glycerol, a molar ratio of 1:1:1 (glycerol:stearic acid:oleic acid) is a logical starting point, though optimization may be required.

-

Enzyme Addition: Add the immobilized lipase to the reactant mixture. A typical enzyme load is 5-10% (w/w) of the total reactants.

-

Reaction Conditions:

-

Temperature: Maintain the reaction temperature at a point where all reactants are in a liquid state but not so high as to denature the enzyme. For stearic and oleic acids, a temperature range of 60-70°C is generally suitable.

-

Stirring: Continuously stir the mixture to ensure proper mixing and mass transfer.

-

Water Removal: To drive the esterification reaction forward, continuously remove the water produced. This can be achieved by applying a vacuum (e.g., 3-5 mmHg) to the reaction vessel.[2][3]

-

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the composition using a suitable method, such as HPLC or GC (see section 4.3).

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is reached, stop the reaction by cooling the mixture and filtering to recover the immobilized lipase for potential reuse.

-

Purification: The product mixture will contain unreacted starting materials, monoglycerides, and potentially some triglycerides. Purification can be achieved by molecular distillation or column chromatography.

Purification by Column Chromatography

Materials:

-

Silica gel (for column chromatography)

-

Solvents: Hexane, Diethyl Ether, Ethyl Acetate, Chloroform, Acetone, Methanol (all HPLC grade)

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Sample Loading: Dissolve the crude reaction product in a minimal amount of a non-polar solvent like hexane or chloroform and load it onto the column.

-

Elution: Elute the column with a gradient of solvents of increasing polarity. A typical elution sequence could be:

-

Hexane: To elute unreacted fatty acids and any triglycerides.

-

Hexane:Diethyl Ether (e.g., 90:10 to 70:30 v/v): To elute the diacylglycerol fraction.

-

Chloroform:Methanol (e.g., 95:5 v/v): To elute monoglycerides and remaining polar compounds.

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure 1-stearoyl-3-oleoyl-rac-glycerol.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of diacylglycerol isomers.

Instrumentation:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

Isocratic elution with 100% acetonitrile is often effective for separating DAG isomers.[4]

-

A gradient elution with a mixture of acetonitrile and isopropanol may also be used for more complex mixtures.

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

-

Injection: Inject the sample onto the HPLC column.

-

Detection:

-

UV Detection: Set the detector to 205 nm for the detection of the ester carbonyl group.[4]

-

ELSD: This detector can be used for universal detection of non-volatile analytes.

-

-

Quantification: Create a calibration curve using a standard of known concentration to quantify the amount of 1-stearoyl-3-oleoyl-rac-glycerol in the sample. The elution order of different DAG species is dependent on their fatty acid composition and positional isomerism.[4]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to analysis of 1-stearoyl-3-oleoyl-rac-glycerol.

Caption: Workflow for the synthesis and analysis of 1-stearoyl-3-oleoyl-rac-glycerol.

References

The Biosynthesis of 3-Stearoyl-1-Olein: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 3-Stearoyl-1-olein, a specific triacylglycerol (TAG) isomer. It is intended for researchers, scientists, and professionals in drug development who are interested in lipid metabolism and the enzymatic synthesis of complex lipids. This document outlines the core enzymatic steps, substrate specificities, and regulatory aspects of the pathway. Detailed experimental protocols for key analytical techniques are provided, alongside quantitative data summaries and visualizations of the metabolic and experimental workflows to facilitate a comprehensive understanding of 3-Stearoyl-1-olein biosynthesis in organisms.

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in most eukaryotic organisms and are central to numerous physiological processes. The specific arrangement of fatty acids on the glycerol backbone, known as stereospecificity, significantly influences the physicochemical and metabolic properties of the TAG molecule. 3-Stearoyl-1-olein is a mixed-acid TAG containing oleic acid at the sn-1 position and stearic acid at the sn-3 position of the glycerol backbone. Understanding the precise biosynthetic route to this specific isomer is crucial for fields ranging from human nutrition and metabolic disease research to the development of structured lipids with tailored functionalities. This guide details the enzymatic cascade responsible for the synthesis of 3-Stearoyl-1-olein, with a focus on the substrate and positional specificity of the involved acyltransferases.

The Biosynthetic Pathway of 3-Stearoyl-1-Olein

The de novo synthesis of 3-Stearoyl-1-olein in most organisms occurs via the Kennedy pathway, also known as the glycerol-3-phosphate pathway.[1][2] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone by a series of acyltransferase enzymes, each exhibiting specificities that ultimately determine the final fatty acid composition and stereochemistry of the resulting TAG. The synthesis of 3-Stearoyl-1-olein is contingent on the selective action of these enzymes on oleoyl-CoA and stearoyl-CoA at specific positions of the glycerol moiety.

The key enzymatic steps are:

-

Acylation of Glycerol-3-Phosphate: The pathway is initiated by Glycerol-3-Phosphate Acyltransferase (GPAT) , which esterifies a fatty acyl-CoA to the sn-1 position of glycerol-3-phosphate to form lysophosphatidic acid (LPA). For the synthesis of a 1-oleoyl precursor, a GPAT isoform with a preference for oleoyl-CoA is required.[3]

-

Acylation of Lysophosphatidic Acid: The resulting 1-oleoyl-lysophosphatidic acid is then acylated at the sn-2 position by 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT) . The fatty acid at this position will vary depending on the available acyl-CoA pool and the specific AGPAT isoform.

-

Dephosphorylation of Phosphatidic Acid: The phosphate group is removed from the sn-3 position of phosphatidic acid by Phosphatidate Phosphatase (PAP or Lipin) , yielding a diacylglycerol (DAG) molecule.

-

Final Acylation of Diacylglycerol: The final and committed step in TAG synthesis is catalyzed by Diacylglycerol Acyltransferase (DGAT) , which esterifies a fatty acyl-CoA to the free hydroxyl group at the sn-3 position of the DAG.[4][5] To form 3-Stearoyl-1-olein, a DGAT enzyme with specificity for stearoyl-CoA as the acyl donor and a 1-oleoyl-2-acyl-glycerol as the acyl acceptor is necessary.

The precise formation of 3-Stearoyl-1-olein is therefore dependent on the coordinated action and substrate specificities of GPAT and DGAT enzymes.

Key Enzymes and Their Substrate Specificity

The specific positioning of oleic acid at sn-1 and stearic acid at sn-3 is governed by the regio- and substrate-specificity of the acyltransferases.

-

Glycerol-3-Phosphate Acyltransferase (GPAT): Several GPAT isoforms exist with varying substrate preferences. Mitochondrial GPAT1, for instance, shows a preference for saturated fatty acyl-CoAs.[6] However, other microsomal GPAT isoforms do not exhibit this preference and can utilize unsaturated acyl-CoAs like oleoyl-CoA.[3] The synthesis of a 1-oleoyl precursor would necessitate a GPAT isoform that readily accepts oleoyl-CoA.

-

1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT): The fatty acid at the sn-2 position is determined by AGPAT. Some AGPAT isoforms have a preference for oleoyl-CoA.[6] For the specific synthesis of 3-Stearoyl-1-olein, the fatty acid at the sn-2 position can vary.

-

Diacylglycerol Acyltransferase (DGAT): Two major DGAT enzymes, DGAT1 and DGAT2, catalyze the final acylation step.[7] DGAT1 is known to exhibit a preference for unsaturated fatty acyl-CoAs such as oleoyl-CoA.[7] Conversely, some studies suggest that other DGAT isoforms may have a preference for saturated fatty acyl-CoAs. The synthesis of 3-Stearoyl-1-olein from a 1-oleoyl-2-acyl-DAG intermediate would require a DGAT that can efficiently utilize stearoyl-CoA.

Visualization of the Biosynthesis Pathway

References

- 1. Synthesis of Triglycerides - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Glycerophosphate/Acylglycerophosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyl-CoA:diacylglycerol acyltransferase: molecular biology, biochemistry and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acyl-CoA:diacylglycerol acyltransferase: Properties, physiological roles, metabolic engineering and intentional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aocs.org [aocs.org]

- 7. Diacylglycerol acyltransferase 2 acts upstream of diacylglycerol acyltransferase 1 and utilizes nascent diglycerides and de novo synthesized fatty acids in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 3-Stearo-1-olein: A Technical Guide to its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and play a pivotal role in cellular signaling and membrane biology. The specific arrangement of fatty acids on the glycerol backbone dictates the metabolic fate and physiological function of individual TAG molecules. This technical guide provides an in-depth exploration of the role of 3-Stearo-1-olein (SOS), an asymmetrical triacylglycerol containing one stearic acid and one oleic acid moiety, in lipid metabolism. This document will delve into its synthesis, breakdown, and the experimental methodologies used to study its metabolic journey, providing a comprehensive resource for researchers in lipid biology and drug development.

Biosynthesis of 3-Stearo-1-olein

The synthesis of 3-Stearo-1-olein occurs primarily in the endoplasmic reticulum through the Kennedy pathway. The final and rate-limiting step in this pathway is the acylation of diacylglycerol (DAG) by diacylglycerol acyltransferases (DGATs). The specific isoform of DGAT and the availability of fatty acyl-CoA substrates are critical determinants of the final TAG composition.

The synthesis of 3-Stearo-1-olein specifically requires a 1-stearoyl-2-hydroxy-sn-glycerol or a 3-oleoyl-2-hydroxy-sn-glycerol precursor and the corresponding oleoyl-CoA or stearoyl-CoA. The substrate specificity of DGAT enzymes for different fatty acyl-CoAs is a key regulatory point.

Logical Relationship of 3-Stearo-1-olein Biosynthesis

Caption: Biosynthesis of 3-Stearo-1-olein via the Kennedy Pathway.

Catabolism of 3-Stearo-1-olein

The breakdown of 3-Stearo-1-olein, or lipolysis, is primarily carried out by a series of lipases that sequentially hydrolyze the ester bonds, releasing free fatty acids and glycerol. The primary enzymes involved are adipose triglyceride lipase (ATGL), hormone-sensitive lipase (HSL), and monoglyceride lipase (MGL).

The specificity of these lipases for the fatty acids at different positions on the glycerol backbone is a critical aspect of TAG metabolism. Studies on lipases from Rhizomucor miehei (RML) and Rhizopus oryzae (ROL) have demonstrated a preference for oleic acid over stearic acid, which would influence the initial products of 3-Stearo-1-olein hydrolysis.[1]

Quantitative Data on Lipase Specificity

| Enzyme Source | Substrate Preference | Relative Activity (Oleate vs. Stearate) | Reference |

| Rhizomucor miehei Lipase (RML) | Oleate > Stearate | ~1.1 : 1 | [1] |

| Rhizopus oryzae Lipase (ROL) | Oleate > Stearate | Significantly higher for Oleate | [1] |

Signaling Pathway for Lipolysis

Caption: Hormonal Regulation of 3-Stearo-1-olein Lipolysis.

Experimental Protocols

The study of 3-Stearo-1-olein metabolism requires sophisticated analytical techniques to differentiate it from its isomers and to quantify its abundance in complex biological matrices.

Protocol 1: Analysis of 3-Stearo-1-olein and its Isomers by HPLC-MS

This protocol is adapted from general methods for triacylglycerol isomer analysis.

Objective: To separate and quantify 3-Stearo-1-olein (SOS) and its regioisomer 1,2-distearoyl-3-oleoyl-glycerol (SSO).

Materials:

-

Lipid extraction solvents (e.g., chloroform/methanol mixture)

-

HPLC system with a C18 reversed-phase column

-

Mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source

-

Internal standards (e.g., a TAG with an odd-chain fatty acid)

-

Reference standards for SOS and SSO

Procedure:

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., tissue homogenate, plasma) using a standard method like the Folch or Bligh-Dyer procedure.

-

Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for HPLC analysis (e.g., isopropanol/acetonitrile).

-

HPLC Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient elution program with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water. The specific gradient will need to be optimized to achieve baseline separation of SOS and SSO.

-

-

Mass Spectrometric Detection:

-

Couple the HPLC eluent to the mass spectrometer.

-

Operate the mass spectrometer in positive ion mode.

-

Monitor for the protonated molecules [M+H]⁺ or ammonium adducts [M+NH₄]⁺ of the target TAGs.

-

Perform tandem mass spectrometry (MS/MS) to confirm the identity of the isomers based on their characteristic fragmentation patterns (loss of fatty acids).

-

-

Quantification:

-

Generate calibration curves using the reference standards.

-

Calculate the concentration of SOS and SSO in the sample relative to the internal standard.

-

Experimental Workflow Diagram

Caption: Workflow for the analysis of 3-Stearo-1-olein.

Protocol 2: In Vitro Lipolysis Assay

This protocol provides a general framework for assessing the enzymatic hydrolysis of 3-Stearo-1-olein.

Objective: To determine the rate of hydrolysis of 3-Stearo-1-olein by a specific lipase.

Materials:

-

Purified 3-Stearo-1-olein substrate

-

Purified lipase (e.g., HSL, ATGL)

-

Reaction buffer (e.g., Tris-HCl with appropriate pH and cofactors)

-

Emulsifying agent (e.g., gum arabic)

-

Reagents for free fatty acid quantification (e.g., a commercial colorimetric or fluorometric kit)

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare an emulsion of 3-Stearo-1-olein in the reaction buffer using the emulsifying agent.

-

Enzyme Reaction:

-

Add the purified lipase to the substrate emulsion to initiate the reaction.

-

Incubate at a controlled temperature (e.g., 37°C) with gentle agitation.

-

Take aliquots of the reaction mixture at different time points.

-

-

Reaction Termination: Stop the reaction in the aliquots by adding a stop solution (e.g., a mixture of solvents to denature the enzyme).

-

Fatty Acid Quantification:

-

Extract the lipids from the terminated reaction aliquots.

-

Quantify the amount of free fatty acids released using a suitable assay and a microplate reader.

-

-

Data Analysis:

-

Plot the concentration of free fatty acids released over time.

-

Calculate the initial rate of the enzymatic reaction.

-

Conclusion

3-Stearo-1-olein, as an asymmetrical triacylglycerol, follows the general metabolic pathways of TAGs, but its specific structure influences its interaction with key metabolic enzymes. The substrate specificities of DGATs and lipases for stearic and oleic acids are critical determinants of its synthesis and breakdown. The analytical methods outlined in this guide provide a robust framework for researchers to investigate the precise role of 3-Stearo-1-olein and other specific TAG molecules in health and disease. Further research focusing on the quantitative metabolic flux of this molecule and its impact on cellular signaling pathways will be crucial for a complete understanding of its physiological significance and for the development of novel therapeutic strategies targeting lipid metabolism.

References

An In-depth Technical Guide to the Thermal Behavior and Melting Point of 1,3-Dioleoyl-2-stearoyl-glycerol (OSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior and melting point of 1,3-dioleoyl-2-stearoyl-glycerol (OSO), a triglyceride of significant interest in various scientific and industrial fields, including pharmaceuticals and food science. A thorough understanding of its polymorphic characteristics is crucial for controlling its physical properties and ensuring product stability and performance.

Polymorphism of 1,3-Dioleoyl-2-stearoyl-glycerol (OSO)

Triglycerides, such as OSO, are known to exhibit polymorphism, which is the ability of a substance to exist in multiple crystalline forms with different molecular packing arrangements. These different polymorphs, commonly designated as alpha (α), beta-prime (β'), and beta (β), possess distinct physical properties, including melting points, stability, and solubility.

The polymorphic transformation pathway for OSO has been identified as a series of irreversible transitions:

α → β' → β [1]

This sequence indicates that the α form is the least stable and will transform into the more stable β' form, which in turn transforms into the most stable β polymorph over time or with thermal treatment. The conformational ordering of the stearoyl and oleoyl chains drives these transitions. Specifically, the ordering of the saturated stearoyl chains is a key step in the α to β' transition, while the ordering of the unsaturated oleoyl chains is critical for the final β' to β transformation.[1]

Thermal Properties and Melting Points

While detailed quantitative data for the melting points of each individual polymorph of pure OSO are not extensively documented in publicly available literature, information on its thermal behavior can be inferred from studies on related triglycerides and mixtures. For instance, a study on 1-stearoyl-3-oleyl-glycerol, a diacylglycerol with a similar fatty acid composition, reported a melting point of 42.5°C with an enthalpy of 18.0 kcal/mol after crystallization from ethyl acetate at 4°C.[2] However, it is important to note that this is a diacylglycerol and its thermal properties will differ from the triacylglycerol OSO.

To provide a comparative context, the well-characterized polymorphic forms of the closely related triglyceride 1,3-distearoyl-2-oleoyl-glycerol (SOS) are presented in the table below. This data illustrates the typical range of melting points for different polymorphs of a mixed-acid triglyceride.

| Polymorph | Melting Point (°C) |

| α (alpha) | 23.5 |

| γ (gamma) | 35.4 |

| β' (beta-prime) | 36.5 |

| β2 (beta-2) | 41.0 |

| β1 (beta-1) | 43.0 |

Data for 1,3-distearoyl-2-oleoyl-glycerol (SOS) for comparative purposes.

The final melting point of OSO will depend on the specific polymorphic form present, which is influenced by the crystallization conditions.

Experimental Protocols

The characterization of the thermal behavior and polymorphism of triglycerides like OSO relies heavily on two primary analytical techniques: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It provides quantitative data on melting points, transition temperatures, and enthalpies of fusion for different polymorphic forms.

Typical Experimental Protocol:

-

Sample Preparation: A small amount of the purified OSO sample (typically 3-5 mg) is accurately weighed into an aluminum DSC pan. An empty pan is used as a reference.

-

Thermal Program:

-

Heating: The sample is heated to a temperature well above its melting point (e.g., 80°C) to erase any previous thermal history.

-

Cooling: The sample is then cooled at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., -50°C) to induce crystallization.

-

Isothermal Hold: The sample is held at the low temperature for a specified time (e.g., 10 minutes) to allow for complete crystallization.

-

Reheating: The sample is reheated at a controlled rate (e.g., 5°C/min) to observe the melting behavior of the formed polymorphs.

-

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature, peak temperature (melting point), and enthalpy of fusion for each thermal event.

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying the specific polymorphic form of a crystalline material. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern.

Typical Experimental Protocol:

-

Sample Preparation: The OSO sample is crystallized under specific conditions (e.g., solvent crystallization at a controlled temperature or melt crystallization with a defined cooling profile) to obtain a specific polymorph. The crystalline powder is then mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks in the wide-angle X-ray scattering (WAXS) region are used to identify the subcell packing (hexagonal for α, orthorhombic for β', and triclinic for β). The peaks in the small-angle X-ray scattering (SAXS) region provide information about the lamellar stacking of the molecules.

Visualization of Polymorphic Transitions

The following diagram illustrates the logical relationship of the polymorphic transformations of 1,3-dioleoyl-2-stearoyl-glycerol (OSO).

Conclusion

The thermal behavior of 1,3-dioleoyl-2-stearoyl-glycerol is governed by its ability to exist in different polymorphic forms. The transformation from the least stable α form to the most stable β form is a critical factor influencing its physical properties. A comprehensive understanding and control of these polymorphic transitions, through careful manipulation of crystallization conditions, are essential for the successful application of OSO in various fields, particularly in drug development where the stability and bioavailability of active pharmaceutical ingredients can be significantly affected by the crystalline form of excipients. Further research to quantify the precise melting points and thermodynamic parameters of each OSO polymorph is warranted to enable more precise control over its material properties.

References

- 1. Structural analyses of polymorphic transitions of sn-1, 3-distearoyl-2-oleoylglycerol (SOS) and sn-1, 3-dioleoyl-2-stearoylglycerol (OSO): assessment on steric hindrance of unsaturated and saturated acyl chain interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of a mixed chain diacylglycerol, 1-stearoyl-3-oleyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 3-Stearo-1-olein in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Stearo-1-olein, a mixed-acid triglyceride of significant interest in various scientific and industrial fields, including drug formulation and development. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to 3-Stearo-1-olein

3-Stearo-1-olein, also known as 1-Olein-3-stearin or 1-stearoyl-3-oleoyl-rac-glycerol, is a diacylglycerol with the CAS number 18266-27-8.[1][2] It consists of a glycerol backbone esterified with stearic acid (a saturated C18 fatty acid) at the sn-3 position and oleic acid (a monounsaturated C18 fatty acid) at the sn-1 position. The properties of 3-Stearo-1-olein, including its melting point and solubility, are dictated by the nature of its constituent fatty acids. As a lipid, it is inherently hydrophobic and thus demonstrates poor solubility in water but is soluble in various organic solvents.[3] The extent of its solubility in these organic solvents is a critical parameter for its application in lipid-based drug delivery systems and other formulations.

Solubility Data

Quantitative solubility data for 3-Stearo-1-olein is not extensively published across a wide range of organic solvents. The following table summarizes the available data. For solvents where specific quantitative data is unavailable, qualitative descriptors and data for structurally similar triglycerides are provided as an approximation. Researchers are advised to determine the precise solubility for their specific application and conditions.

| Organic Solvent | Chemical Formula | Solubility of 3-Stearo-1-olein (CAS: 18266-27-8) | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | 10 mg/mL[2] | Not Specified | Quantitative data available. |

| Ethanol | C₂H₅OH | 10 mg/mL[2] | Not Specified | Quantitative data available. |

| Chloroform | CHCl₃ | Slightly Soluble | Not Specified | Qualitative data. Lipids are generally highly soluble in chlorinated hydrocarbons. |

| Hexane | C₆H₁₄ | Soluble (by analogy) | Not Specified | Quantitative data unavailable. Lipids are generally highly soluble in non-polar hydrocarbon solvents. |

| Acetone | C₃H₆O | Soluble (by analogy) | Not Specified | Quantitative data unavailable. Triglycerides show variable but generally good solubility in acetone. |

| Methanol | CH₃OH | Slightly Soluble (by analogy) | Not Specified | Quantitative data unavailable. Solubility is generally lower than in ethanol due to increased polarity. |

Note: The solubility of lipids is highly dependent on temperature and the presence of impurities. The data for similar compounds should be used as a guideline only.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of 3-Stearo-1-olein in a given solvent is crucial for research and development. Several robust methods can be employed, including the conventional shake-flask method coupled with chromatographic analysis, and thermal analysis techniques.

Shake-Flask Method with HPLC/UPLC Analysis

This is a widely used method for determining equilibrium solubility.

Principle: An excess amount of the solute (3-Stearo-1-olein) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).

Detailed Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of 3-Stearo-1-olein to a known volume of the organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) syringe. Immediately filter the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent (often the mobile phase used for analysis) to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC or UPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at a low wavelength if the lipid has some absorbance).

-

Calculation: Calculate the original concentration of 3-Stearo-1-olein in the solvent based on the dilution factor and the calibration curve.

Thermal Methods: Differential Scanning Calorimetry (DSC)

Principle: DSC can be used to estimate the solubility of a compound in a solid or semi-solid lipid excipient, and the principle can be adapted for solvents. The method relies on the depression of the melting point of the solvent (or solute) as a function of the concentration of the other component.

Detailed Methodology:

-

Preparation of Standards: Prepare a series of samples with known concentrations of 3-Stearo-1-olein in the solvent of interest.

-

DSC Analysis: Accurately weigh the samples into DSC pans and seal them. Heat the samples in the DSC instrument at a controlled rate.

-

Data Analysis: Record the melting endotherms. A depression in the melting enthalpy of the solid solvent is observed as the solute is solubilized. As the concentration of the dissolved solute increases, the energy required to melt the solvent decreases until saturation is reached.

-

Solubility Determination: Plot the melting enthalpy against the concentration of 3-Stearo-1-olein. The point at which the downward trend in melting enthalpy breaks indicates the saturation solubility.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask method of solubility determination.

Caption: Workflow for determining the solubility of 3-Stearo-1-olein using the shake-flask method.

References

3-Stearo-1-olein CAS number and molecular weight

An in-depth analysis of "3-Stearo-1-olein" reveals ambiguity in its common chemical nomenclature. The name suggests a glycerol backbone with a stearoyl group at the sn-3 position and an oleoyl group at the sn-1 position. However, this name can be interpreted as either a diacylglycerol or a triacylglycerol, depending on the substituent at the sn-2 position.

For the purpose of providing a comprehensive technical overview, this guide will address the most plausible interpretations of "3-Stearo-1-olein" and furnish the corresponding Chemical Abstracts Service (CAS) numbers and molecular weights.

Data Presentation: Physicochemical Properties

The table below summarizes the key identifiers for the likely chemical entities corresponding to the user's query. Researchers should verify the specific compound of interest using the CAS number to ensure the correct information is being utilized.

| Interpreted Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Stearoyl-3-oleoyl-rac-glycerol (Diacylglycerol) | 18266-27-8 | C₃₉H₇₄O₅ | 623.00[1][2] |

| 1,2-Dioleoyl-3-stearoyl-glycerol (Triacylglycerol) | 2410-28-8 | C₅₇H₁₀₆O₆ | 887.45[3][4] |

Further Research and Protocol Development

Due to the ambiguous nature of the name "3-Stearo-1-olein," a detailed technical guide with specific experimental protocols and signaling pathways cannot be accurately generated without further clarification of the precise molecule of interest. The biological activity, metabolic pathways, and relevant experimental procedures are highly specific to the exact chemical structure.

For instance, diacylglycerols like 1-Stearoyl-3-oleoyl-rac-glycerol are known to be important second messengers in cellular signaling, often activating protein kinase C. In contrast, triacylglycerols such as 1,2-Dioleoyl-3-stearoyl-glycerol are primarily involved in energy storage and lipid metabolism.

To proceed with the development of a detailed technical whitepaper, including experimental workflows and signaling pathway diagrams, a specific CAS number for the compound of interest is required.

Illustrative Experimental Workflow

While specific protocols are compound-dependent, a general workflow for investigating a novel lipid molecule in a cellular context is presented below. This diagram illustrates a logical progression from initial characterization to functional analysis.

Caption: Generalized experimental workflow for lipid research.

Illustrative Signaling Pathway

The following diagram depicts a simplified signaling pathway involving a generic diacylglycerol (DAG), which could be relevant if "3-Stearo-1-olein" refers to a diacylglycerol.

Caption: Simplified diacylglycerol (DAG) signaling pathway.

References

Biological significance of asymmetrical triacylglycerols

An In-depth Technical Guide on the Biological Significance of Asymmetrical Triacylglycerols

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and the main constituents of dietary fats and oils.[1] While often considered a homogenous class of neutral lipids, the specific stereochemical arrangement of fatty acids on the glycerol backbone gives rise to structural isomers with distinct physicochemical properties and biological functions. Asymmetrical triacylglycerols, where the fatty acid composition at the stereospecific numbering (sn)-1 and sn-3 positions differs, are prevalent in nature and their unique architecture significantly influences lipid metabolism, nutrient absorption, and cellular signaling.[2][3] This technical guide provides a comprehensive overview of the structure, metabolism, and biological significance of asymmetrical TAGs. It details their impact on health and disease, summarizes key quantitative data, provides detailed experimental protocols for their analysis, and visualizes the core metabolic and experimental pathways.

Triacylglycerols consist of a glycerol molecule esterified to three fatty acids.[4] The specific positions on the glycerol backbone are defined by the stereospecific numbering (sn) system as sn-1, sn-2, and sn-3.[2][5] This stereochemistry creates a center of asymmetry at the sn-2 carbon, meaning TAGs can exist as enantiomers.[4][5]

-

Symmetrical TAGs: Have identical fatty acids at the sn-1 and sn-3 positions (e.g., ABA type, such as 1,3-dipalmitoyl-2-oleoyl-glycerol or POP).

-

Asymmetrical TAGs: Have different fatty acids at the sn-1 and sn-3 positions (e.g., ABC or AAB type, such as 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol or 1,2-dipalmitoyl-3-oleoyl-glycerol).[6][7]

While the overall fatty acid composition of a fat is important, the specific positioning of these fatty acids—its regiospecificity and stereospecificity—is a critical determinant of its physical and metabolic properties.[2][4] Many natural fats and oils, including most vegetable oils, exhibit a non-random distribution of fatty acids, leading to a prevalence of asymmetrical structures.[2][3] Understanding this asymmetry is crucial for nutrition science, food technology, and the development of therapeutic agents targeting lipid metabolism.

Structure and Physicochemical Properties

The asymmetrical arrangement of fatty acyl chains in a TAG molecule prevents the formation of highly ordered, stable crystal structures, which in turn influences the bulk physical properties of the fat.[8] This has significant implications for the food industry and for biological processes like membrane fluidity.

Key Impacts of Asymmetry:

-

Melting Point and Solid Fat Content: Asymmetrical TAGs generally have lower melting points and alter the solid fat content profiles compared to their symmetrical counterparts.[9] This is because the structural irregularity hinders efficient molecular packing into a stable crystal lattice. For example, the asymmetrical TAG 1-palmitoyl-2-oleoyl-3-stearoyl-glycerol (POS) is a key component of cocoa butter, contributing to its characteristic sharp melting behavior just below body temperature.[7]

-

Crystallization (Polymorphism): The presence of asymmetrical TAGs can inhibit the most stable β-polymorph crystal formation, favoring less stable forms like β′.[8] This is particularly evident in milk fat, where a high proportion of asymmetrical TAGs containing short-chain fatty acids (like butyric acid) contributes to its complex crystallization behavior and lack of a stable β-form.[8][10]

Data Presentation: Physicochemical Properties of Symmetrical vs. Asymmetrical TAGs

The following table summarizes the drop points (a proxy for melting points) of various synthesized symmetrical (ABA-type) and non-symmetrical (AAB-type) TAG isomers containing palmitic acid (P), oleic acid (O), linoleic acid (L), and linolenic acid (Ln).

| Triacylglycerol (TAG) | Type | Chemical Purity (%) | Structural Purity (%) | Drop Point (°C) |

| POP (1,3-dipalmitoyl-2-oleoyl-glycerol) | Symmetrical | 98 | >98 | 36.0 |

| OPP (1-oleoyl-2,3-dipalmitoyl-glycerol) | Asymmetrical | 97 | 99 | 30.6 |

| PLP (1,3-dipalmitoyl-2-linoleoyl-glycerol) | Symmetrical | 98 | >97 | 26.0 |

| LPP (1-linoleoyl-2,3-dipalmitoyl-glycerol) | Asymmetrical | 97 | 99 | 29.3 |

| PLnP (1,3-dipalmitoyl-2-linolenoyl-glycerol) | Symmetrical | 97 | 99 | 27.3 |

| LnPP (1-linolenoyl-2,3-dipalmitoyl-glycerol) | Asymmetrical | 96 | 99 | 30.0 |

| (Data adapted from research by Foglia et al.)[7] |

Biosynthesis and Metabolism

The specific arrangement of fatty acids in TAGs is not random but is orchestrated by the substrate specificity of enzymes involved in their synthesis and breakdown.

Biosynthesis

The final and committed step in TAG synthesis is the acylation of diacylglycerol (DAG).[11] This reaction is catalyzed by several enzymes with differing substrate specificities, which ultimately determines the final TAG structure.

-

Acyl-CoA:Diacylglycerol Acyltransferase (DGAT): This is considered the main pathway for de novo TAG synthesis.[12] There are two primary isoforms, DGAT1 and DGAT2, which are non-homologous and exhibit different substrate preferences, contributing to the formation of a diverse pool of TAGs, including asymmetrical ones.[11]

-

Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme catalyzes an acyl-CoA-independent pathway, transferring a fatty acid from a phospholipid (often from the sn-2 position) to DAG to form TAG.[12][13] This pathway is important for remodeling membrane lipids and can significantly contribute to the formation of asymmetrical TAGs.[13]

Caption: Key enzymatic pathways for de novo TAG synthesis.

Digestion and Absorption

The stereospecific structure of dietary TAGs profoundly impacts their digestion and subsequent absorption. During digestion in the small intestine, pancreatic lipase specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions.[5][14]

This process results in the formation of two free fatty acids and a 2-monoacyl-sn-glycerol (2-MAG) .[5] The 2-MAG, with its original sn-2 fatty acid intact, is readily absorbed by enterocytes.[15] Inside the enterocytes, TAGs are re-synthesized before being packaged into chylomicrons for transport into the lymphatic system.

The biological importance of this mechanism is significant:

-

Bioavailability of Fatty Acids: Essential or beneficial fatty acids are more efficiently absorbed and utilized if they are located at the sn-2 position of a dietary TAG. This is a key feature of human milk fat, which has a high concentration of palmitic acid at the sn-2 position.[2]

-

Postprandial Effects: The structure of ingested TAGs can influence postprandial lipemia and the activation of coagulation factor VII.[16] Studies have shown that asymmetrical TAG structures can alter these metabolic responses compared to their symmetrical counterparts.[2][16]

Caption: Digestion and absorption of an asymmetrical TAG.

Implications in Health and Disease

The specific isomeric structure of TAGs is increasingly recognized as a factor in metabolic health and disease progression.

-

Metabolic Syndrome: Alterations in the composition of TAG species are associated with obesity, diabetes, and nonalcoholic fatty liver disease.[1][17][18] While much research has focused on fatty acid chain length and saturation, the role of specific regioisomers is an active area of investigation.

-

Cardiovascular Disease: As noted, TAG structure can influence postprandial hyperlipidemia and coagulation pathways, both of which are risk factors for atherosclerosis.[2][16]

-

Oncology: Recent lipidomic studies have identified differential abundance of specific TAG species in the bone marrow microenvironment of patients with multiple myeloma compared to those with a precursor condition.[19] This suggests that changes in TAG metabolism, potentially including shifts in isomeric composition, are associated with disease progression.[19]

Experimental Methodologies

Determining the complete structure of an asymmetrical TAG, including the specific fatty acid at each sn-position, requires a multi-step analytical approach.

Caption: General workflow for triacylglycerol structural analysis.

Experimental Protocol 5.1: Lipid Extraction (Matyash Method)

This method uses methyl-tert-butyl ether (MTBE) and is considered a safer and effective alternative to the classic Folch or Bligh and Dyer methods.[20]

-

Homogenization: Homogenize the tissue sample (e.g., 10 mg) in 300 µL of methanol in a glass tube.

-

Solvent Addition: Add 1 mL of MTBE. Vortex for 1 hour at room temperature.

-

Phase Separation: Add 250 µL of MS-grade water to induce phase separation. Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes.

-

Collection: Carefully collect the upper (organic) phase containing the lipids into a new glass tube. The lower aqueous phase contains polar metabolites.

-

Re-extraction: Add 400 µL of a 2:1:0.8 MTBE:methanol:water mixture to the remaining lower phase, vortex, and centrifuge again. Collect the upper phase and combine it with the first extract.

-

Drying: Evaporate the pooled organic solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Storage: Resuspend the dried lipid film in an appropriate solvent for analysis and store at -80°C under argon or nitrogen to prevent oxidation.[21]

Experimental Protocol 5.2: Regiospecific Analysis by Pancreatic Lipase Hydrolysis

This protocol determines the fatty acid composition at the sn-2 position.[5]

-

Sample Preparation: Dissolve approximately 5 mg of the purified TAG sample in 1 mL of 1 M Tris-HCl buffer (pH 8.0).

-

Enzyme Addition: Add 2 mg of pig pancreatic lipase (Sigma-Aldrich) and 0.25 mL of 2.2% calcium chloride solution.[5]

-

Incubation: Add 0.1 mL of 0.05% sodium deoxycholate solution. Cap the tube, and shake vigorously in a water bath at 37°C for 3-5 minutes. The reaction must be stopped before completion (at ~40-60% hydrolysis) to minimize acyl migration.

-

Reaction Quench: Stop the reaction by adding 1 mL of ethanol followed by 1 mL of 6 M HCl.

-

Product Extraction: Extract the lipids from the mixture three times with 2 mL of diethyl ether. Pool the ether extracts and evaporate to dryness.

-

Product Separation: Separate the reaction products (unreacted TAGs, 1,2-DAGs, 2,3-DAGs, 1,3-DAGs, 2-MAGs, and free fatty acids) using thin-layer chromatography (TLC) on a silica gel plate impregnated with boric acid (which separates 1(3)-MAGs from 2-MAGs).

-

Analysis: Scrape the band corresponding to the 2-monoacyl-sn-glycerols. Prepare fatty acid methyl esters (FAMEs) from this fraction and analyze the composition using Gas Chromatography (GC-FID or GC-MS).

Experimental Protocol 5.3: Stereospecific Analysis using Chiral HPLC-MS/MS

This advanced method can separate and quantify TAG enantiomers (e.g., sn-OPP vs. sn-PPO).

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The key component is a chiral stationary phase column (e.g., CHIRALPAK series).[22][23]

-

Mobile Phase: A non-aqueous mobile phase is typically used, such as acetonitrile and/or methanol. The exact composition and gradient must be optimized for the specific TAGs of interest.[23]

-

Sample Injection: Inject the purified TAG sample dissolved in an appropriate solvent (e.g., hexane/isopropanol).

-

Chromatographic Separation: The chiral column separates the enantiomeric and regioisomeric TAGs based on their differential interactions with the chiral stationary phase. Recycle HPLC, where the sample is passed through the column multiple times, can be used to enhance the resolution of closely eluting isomers.[22][24]

-

Detection and Quantification: The eluting isomers are ionized (e.g., using Atmospheric Pressure Chemical Ionization - APCI) and detected by the mass spectrometer.[14] By operating in MS/MS mode, specific precursor-to-product ion transitions can be monitored for each isomer, allowing for sensitive and specific quantification.

Conclusion and Future Directions

The biological significance of asymmetrical triacylglycerols extends far beyond their role as simple energy storage molecules. Their unique stereochemical structures dictate their physical properties, influence their metabolic fate, and modulate critical physiological pathways. For researchers in nutrition, metabolomics, and drug development, appreciating this structural nuance is paramount.

Future research should focus on:

-

Advanced Lipidomics: Developing high-throughput analytical platforms capable of routine, comprehensive analysis of TAG regioisomers and enantiomers in complex biological samples.

-

Enzymology: Further characterizing the substrate specificities of DGAT and PDAT isoforms to better predict and manipulate TAG structures in engineered systems (e.g., for producing structured lipids with enhanced nutritional properties).

-

Clinical Correlation: Conducting large-scale clinical studies to correlate specific asymmetrical TAG profiles with disease risk and progression, potentially identifying novel biomarkers and therapeutic targets.

By moving beyond simple fatty acid composition to a detailed understanding of TAG stereoisomerism, the scientific community can unlock new insights into lipid biology and its profound impact on human health.

References

- 1. lipotype.com [lipotype.com]

- 2. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The determination of the asymmetrical stereochemical distribution of fatty acids in triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aocs.org [aocs.org]

- 6. Synthesis and Physical Properties of Symmetrical and Non-symmetrical Triacylglycerols Containing Two Palmitic Fatty Acids [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Polymorphism of a Highly Asymmetrical Triacylglycerol in Milk Fat: 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and analysis of symmetrical and nonsymmetrical disaturated/monounsaturated triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phospholipid:diacylglycerol acyltransferase: An enzyme that catalyzes the acyl-CoA-independent formation of triacylglycerol in yeast and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ovid.com [ovid.com]

- 17. Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 20. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 22. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Stearo-1-olein

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale chemical synthesis of 3-stearoyl-1-oleoyl-sn-glycerol (3-Stearo-1-olein), an asymmetric diacylglycerol. The synthesis involves a four-step process utilizing a protecting group strategy to ensure regioselectivity. This is followed by purification and characterization of the final product.

Introduction

3-Stearo-1-olein is a mixed-acid diacylglycerol containing stearic acid (a saturated fatty acid) and oleic acid (a monounsaturated fatty acid) esterified to a glycerol backbone at the sn-3 and sn-1 positions, respectively. Asymmetric diacylglycerols are crucial in various research areas, including lipidomics, cell signaling, and as building blocks for the synthesis of more complex lipids. The protocol outlined below is designed for laboratory use and provides a clear pathway to obtaining this specific diacylglycerol isomer.

Overall Synthesis Strategy

The synthesis of 3-Stearo-1-olein is achieved through a four-step process:

-

Protection of Glycerol : The synthesis begins with a commercially available protected glycerol, (S)-(+)-2,3-O-Isopropylideneglycerol, to selectively block the sn-1 and sn-2 hydroxyl groups.

-

First Acylation : The free sn-3 hydroxyl group is esterified with oleic acid.

-

Deprotection : The isopropylidene protecting group is removed to expose the sn-1 and sn-2 hydroxyl groups.

-

Second Acylation : The more reactive primary hydroxyl group at the sn-1 position of the resulting 1-oleoyl-sn-glycerol is selectively acylated with stearic acid.

-

Purification : The final product is purified from the reaction mixture using column chromatography.

Experimental Protocols

Materials and Reagents

-

(S)-(+)-2,3-O-Isopropylideneglycerol (1,2-Isopropylidene-sn-glycerol)

-

Oleic Acid

-

Stearoyl Chloride

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dimethylboronbromide or Amberlite IR-120 H+ resin

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hexane, HPLC grade

-

Ethyl Acetate, HPLC grade

-

Silica Gel for column chromatography (60 Å, 230-400 mesh)

-

Standard laboratory glassware and equipment

Step 1: Synthesis of 1,2-Isopropylidene-3-oleoyl-sn-glycerol

Objective: To esterify the free hydroxyl group of 1,2-isopropylidene-sn-glycerol with oleic acid.

Protocol:

-

In a round-bottom flask, dissolve 1,2-isopropylidene-sn-glycerol (1.0 eq) and oleic acid (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1 v/v) mobile phase.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1,2-isopropylidene-3-oleoyl-sn-glycerol. The product can be used in the next step without further purification.

Step 2: Deprotection to form 1-Oleoyl-sn-glycerol

Objective: To remove the isopropylidene protecting group to yield 1-oleoyl-sn-glycerol.

Protocol:

-

Dissolve the crude 1,2-isopropylidene-3-oleoyl-sn-glycerol (1.0 eq) in DCM.

-

Cool the solution to -50 °C using a dry ice/acetone bath.

-

Slowly add dimethylboronbromide (1.2 eq) to the solution.

-

Stir the reaction at -50 °C for 1 hour.

-

Quench the reaction by the slow addition of a saturated NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude 1-oleoyl-sn-glycerol is used directly in the next step. A potential yield for this deprotection step is in the range of 70-90% based on similar reactions.[1]

Alternative Mild Deprotection:

-

Dissolve the protected glycerol in methanol.

-

Add Amberlite IR-120 H+ resin.

-

Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) and monitor by TLC.[2]

-

Filter off the resin and concentrate the solvent to obtain the deprotected product.

Step 3: Synthesis of 3-Stearo-1-olein

Objective: To selectively acylate the sn-3 position of 1-oleoyl-sn-glycerol with stearoyl chloride.

Protocol:

-

Dissolve the crude 1-oleoyl-sn-glycerol (1.0 eq) in anhydrous DCM and pyridine (2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add stearoyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC using a hexane:ethyl acetate (8:2 v/v) mobile phase.

-

Upon completion, dilute the reaction mixture with DCM and wash with 5% HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-Stearo-1-olein.

Step 4: Purification of 3-Stearo-1-olein

Objective: To isolate the pure 3-Stearo-1-olein from the crude reaction mixture.

Protocol:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of hexane and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 10% ethyl acetate).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and concentrate under reduced pressure to yield the purified 3-Stearo-1-olein as a white to off-white solid.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 3-Stearo-1-olein

| Parameter | Value |

| Molecular Formula | C₃₉H₇₄O₅ |

| Molecular Weight | 623.01 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents. |

| ¹H NMR (CDCl₃, representative) | δ 5.34 (m, 2H, -CH=CH-), 4.15-4.30 (m, 4H, glycerol CH₂), 3.93 (m, 1H, glycerol CH), 2.31 (t, 4H, -CH₂COO-), 2.01 (m, 4H, -CH₂-CH=), 1.62 (m, 4H, -CH₂-CH₂COO-), 1.25 (br s, 48H, -(CH₂)n-), 0.88 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, representative) | δ 173.8, 173.4 (C=O), 130.0, 129.7 (-CH=CH-), 68.9 (glycerol CH), 62.1 (glycerol CH₂), 34.2, 34.0 (-CH₂COO-), 31.9, 29.8-29.1, 27.2, 24.9, 22.7, 14.1 (alkyl chain carbons) |

| Mass Spectrometry (ESI-MS) | [M+Na]⁺ m/z ≈ 646.5 |

Note: NMR and MS data are representative of 1,3-diacylglycerols and may vary slightly based on instrumentation and conditions.

Visualizations

Experimental Workflow

Caption: Overall workflow for the four-step synthesis of 3-Stearo-1-olein.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis from starting material to the final product.

References

Application Notes and Protocols for the Enzymatic Synthesis of 3-Stearo-1-olein using Lipase

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of 3-stearo-1-olein, a specific 1,3-diacylglycerol (1,3-DAG), using lipase-catalyzed esterification. 1,3-diacylglycerols are valuable structured lipids with applications in the food, pharmaceutical, and cosmetic industries due to their unique physiological and functional properties.

The enzymatic approach offers a mild and selective alternative to chemical synthesis, minimizing side reactions and yielding high-purity products. The following sections detail the principles, experimental setup, reaction optimization, and product analysis for the synthesis of 3-stearo-1-olein.

Principle of Synthesis

The enzymatic synthesis of 3-stearo-1-olein is achieved through the direct esterification of glycerol with stearic acid and oleic acid, catalyzed by a 1,3-regiospecific lipase. The lipase selectively catalyzes the formation of ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. By controlling the molar ratio of the fatty acids in the initial reaction mixture, the formation of the desired mixed diacylglycerol can be favored. The reaction is typically performed in a solvent-free system under vacuum to efficiently remove the water produced, thereby driving the reaction equilibrium towards product formation.

Experimental Protocols

Materials and Equipment

Materials:

-

Glycerol (anhydrous, ≥99.5%)

-

Stearic acid (≥98%)

-

Oleic acid (≥99%)

-

Immobilized 1,3-regiospecific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or a similar commercial preparation)

-

Hexane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetone (analytical grade)

-

Silica gel for column chromatography

-

Analytical standards: 1,3-distearin, 1,3-diolein, 1-stearo-3-olein (if available), stearic acid, oleic acid, monoglycerides, and triglycerides.

Equipment:

-

Jacketed glass reactor with overhead stirrer and temperature control

-

Vacuum pump and vacuum gauge

-

High-performance liquid chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Gas chromatography (GC) system with a Flame Ionization Detector (FID)

-

Rotary evaporator

-

Analytical balance

-

Standard laboratory glassware

Enzymatic Esterification Protocol

-

Substrate Preparation: In a jacketed glass reactor, combine glycerol, stearic acid, and oleic acid. A typical starting molar ratio is Glycerol:Stearic Acid:Oleic Acid of 1:1:1. For a small-scale reaction, this could be, for example, 10 mmol of glycerol, 10 mmol of stearic acid, and 10 mmol of oleic acid.

-

Reaction Setup: Heat the mixture to the desired reaction temperature (e.g., 60-70°C) with constant stirring (e.g., 200 rpm) to ensure a homogenous melt.

-

Enzyme Addition: Once the temperature is stable, add the immobilized lipase. A typical enzyme load is 5-10% by weight of the total substrates.[1]

-

Reaction Conditions: Apply a vacuum (e.g., <5 mbar) to the reactor to continuously remove the water produced during the esterification.[1]

-

Monitoring the Reaction: Periodically take small samples from the reaction mixture to monitor the progress. The samples can be analyzed for fatty acid conversion and product formation using HPLC or GC.

-

Reaction Termination: Once the desired conversion is reached (typically after 3-6 hours), stop the reaction by filtering off the immobilized enzyme from the hot reaction mixture.[1] The enzyme can be washed with hexane, dried, and potentially reused.

-

Product Isolation: The crude product, containing a mixture of 1,3-diacylglycerols (1,3-distearin, 1,3-diolein, and 1-stearo-3-olein), unreacted fatty acids, monoglycerides, and triglycerides, can be purified by downstream processing such as molecular distillation or column chromatography.

Analytical Protocol for Product Characterization

2.3.1. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a suitable method for the separation and quantification of the different glyceride species in the reaction mixture.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and acetone is commonly used for the separation of diacylglycerol isomers.[2][3]

-

Detector: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) can be used.[3]

-